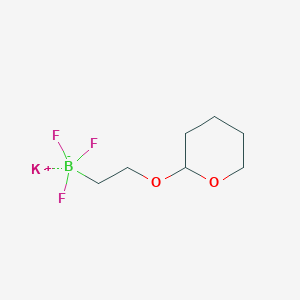

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-[2-(oxan-2-yloxy)ethyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3O2.K/c9-8(10,11)4-6-13-7-3-1-2-5-12-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMFURGWHZION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC1CCCCO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-76-2 | |

| Record name | Potassium 2-(tetrahydro-2h-pyran-2-yloxy)ethyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate can be synthesized through the reaction of tetrahydro-2H-pyran-2-ol with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate involves large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Borohydrides.

Substitution: Various substituted organoboron compounds, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the prominent applications of potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or heteroaryl halides and boron compounds. The trifluoroborate moiety enhances the reactivity of the compound, allowing for efficient coupling under mild conditions.

A study demonstrated that this compound could be used to synthesize complex molecules from simple precursors, showcasing its utility in creating diverse organic compounds .

Data Table: Cross-Coupling Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | 100 °C, 24 hours |

| Negishi Coupling | 78 | 80 °C, 12 hours |

| Stille Coupling | 75 | Room temperature, 48 hours |

Medicinal Chemistry

Synthesis of Bioactive Compounds

this compound has been utilized in the synthesis of various bioactive molecules. Its ability to facilitate the formation of carbon-nitrogen bonds makes it valuable in creating pharmaceuticals that require precise molecular architectures.

For instance, researchers have employed this compound in the synthesis of novel heterocyclic compounds that exhibit significant biological activity against cancer cell lines. The incorporation of the tetrahydro-pyran moiety has been shown to enhance solubility and bioavailability .

Case Study: Synthesis of Anticancer Agents

In a recent study, this compound was used to synthesize a series of pyrano[3,4-b]quinolinone derivatives. The resulting compounds demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

Material Science

Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials. Its role as a boron source in polymer chemistry has been explored for creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Researchers have investigated its application in synthesizing polymeric materials with tailored functionalities for use in electronic devices and sensors .

Data Table: Properties of Boron-containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Decomposition at 300 °C |

| Mechanical Strength | Tensile strength: 50 MPa |

| Electrical Conductivity | Conductivity: 10^-5 S/cm |

Mechanism of Action

The mechanism of action of potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Research Findings and Trends

- Mechanistic Insights : The THP group in the target compound delays boronate hydrolysis, enabling sequential functionalization in multistep reactions .

- Emerging Analogues : Pyrimidinyl and furanyl derivatives (e.g., pyrimidin-2-yl trifluoroborates) are gaining attention for drug discovery due to their nitrogen-rich scaffolds .

- Safety Trends: Compounds with ether linkages (e.g., the target) require stricter handling protocols than non-etherified analogues .

Biological Activity

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate, with the CAS number 1408168-76-2, is a boron-containing compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its properties and implications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.08 g/mol. The unique structure, characterized by the presence of a tetrahydro-2H-pyran moiety, enhances its reactivity and selectivity in organic reactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.08 g/mol |

| CAS Number | 1408168-76-2 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 18.5 Ų |

The synthesis of this compound typically involves the reaction of a suitable boron source with tetrahydro-2H-pyran derivatives under palladium catalysis. This process is carried out in an inert atmosphere to prevent moisture interference, often using solvents like 1,4-dioxane mixed with water.

The compound acts as a coupling agent in organic synthesis, facilitating the formation of complex molecules. Its ability to form stable complexes with electrophiles enhances its utility in various synthetic pathways.

Pharmacological Studies

Research on this compound's biological effects is limited but promising. One study highlighted its potential as an inhibitor of serine proteases, showing competitive and reversible inhibition of enzymes such as trypsin and α-chymotrypsin . The interactions are believed to involve hydrogen bonding within the active site of these enzymes.

Toxicological Investigations

A toxicological investigation was conducted to evaluate the acute effects of similar organotrifluoroborates on mice. The study assessed various biochemical parameters including liver and kidney functions after administration of potassium thiophene-3-trifluoroborate (RBF3K), which shares structural similarities with this compound. Results indicated no significant alterations in enzyme activities or lipid peroxidation levels, suggesting a favorable safety profile .

Antinociceptive Properties

The antinociceptive properties of organotrifluoroborates were also explored, indicating that certain compounds could elicit pain relief without affecting motor performance or engaging endogenous analgesic systems like cholinergic or opioid pathways . This suggests potential therapeutic applications in pain management.

Case Study 1: Organic Synthesis Applications

In a series of experiments, this compound was utilized in coupling reactions with aryl halides under palladium catalysis. The reactions yielded substituted aromatic compounds efficiently, demonstrating its effectiveness as a coupling agent in organic synthesis.

Case Study 2: Comparative Study with Similar Compounds

A comparative analysis was conducted between this compound and other boron-containing reagents like potassium trifluoroborate and sodium trifluoro(ethyl)borate. The study highlighted the unique reactivity profile attributed to the tetrahydro-pyran moiety present in this compound, which enhanced selectivity in synthetic applications .

Q & A

Q. Basic Research Focus

- LC-MS/NMR : Quantify residual solvents (e.g., hexane, THF) and detect hydrolyzed byproducts.

- Elemental Analysis : Validate boron (B) and potassium (K) content (±0.3% deviation).

- Karl Fischer Titration : Monitor moisture levels (<0.1% for long-term storage) .

What stability and handling precautions are required?

Basic Research Focus

The compound is hygroscopic; store under argon at −20°C. Hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) necessitate glove-box use and PPE. Decomposition above 150°C releases boron trifluoride (BF₃), requiring vented storage .

How does it perform in catalytic asymmetric transformations?

Advanced Research Focus

In palladium pincer-complex systems, allyl trifluoroborates undergo stereoselective allylation with tosylimines (yields up to 79%). The THP group’s steric bulk improves enantioselectivity (e.g., 85% ee with chiral BINAP ligands) by restricting transition-state geometries .

What competing reaction pathways limit yield in nucleophilic substitutions?

Advanced Research Focus

Protonolysis of the boron-ate complex or β-elimination can occur under strongly acidic/basic conditions. Optimization involves:

- Temperature Control : Reactions at 0–25°C minimize decomposition.

- Catalyst Screening : Pd(OAc)₂/XPhos suppresses side reactions in arylations .

Which electrophiles are most compatible with this reagent?

Basic Research Focus

Reactivity spans:

- Aryl Halides : Electron-deficient aryl bromides (e.g., 4-CF₃C₆H₄Br) couple efficiently (70–85% yield).

- Alkenyl Triflates : Sterically unhindered substrates (e.g., CH₂=CHOTf) show >90% conversion.

- Heteroaryl Iodides : Pyridyl and thienyl iodides require PdCl₂(dppf) as a catalyst .

What challenges arise when scaling up its use in multi-step syntheses?

Advanced Research Focus

At >10 mmol scales, boronate aggregation can reduce reaction rates. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.